molecular formula C12H9ClN4O2S2 B2508156 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide CAS No. 477851-56-2

4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide

Cat. No.: B2508156
CAS No.: 477851-56-2
M. Wt: 340.8
InChI Key: UCOLHAWBRSMOPS-VIZOYTHASA-N
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Description

4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel neuropharmacological agents. Its core structure incorporates a sulfonamide group linked to a chloroimidazothiazole moiety, a scaffold recognized for its potential to interact with central nervous system targets. While direct studies on this exact compound are limited, research on its close structural analogs reveals a promising profile. Specifically, compounds sharing the 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide core have been identified as high-affinity, selective, and orally active agonists of the 5-HT6 receptor . These agonists, such as the well-characterized N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, demonstrate potent activity (Ki = 2 nM) and selectivity over a panel of 40 other receptors and ion channels . This suggests that this compound may serve as a valuable research chemical for investigating serotonin signaling pathways, which are relevant to conditions such as obsessive-compulsive disorder and cognitive deficits . Furthermore, the imidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery, with derivatives being explored for a wide range of therapeutic applications, including as antitubercular and antibacterial agents . The presence of the sulfonamide group further enhances the drug-like properties and is a common feature in many bioactive molecules . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S2/c13-11-10(17-5-6-20-12(17)16-11)7-15-8-1-3-9(4-2-8)21(14,18)19/h1-7H,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOLHAWBRSMOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-thiazole ring.

    Condensation Reaction: The final step involves the condensation of the chlorinated imidazo-thiazole with benzenesulfonamide under basic conditions, often using a base like sodium hydride or potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Formation of the Methyleneamino Linkage

The methyleneamino (–CH=N–) bridge is introduced via a Schiff base condensation between the primary amine of 4-aminobenzenesulfonamide and a carbonyl-containing imidazothiazole derivative:

  • 6-Chloroimidazo[2,1-b] thiazole-5-carbaldehyde reacts with 4-aminobenzenesulfonamide in protic solvents (e.g., MeOH or EtOH) under reflux .

  • Acid catalysis (e.g., HCl or H₂SO₄) accelerates imine formation, with typical reaction times of 4–12 hours .

Key Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventMethanol or EthanolMaximizes imine stability
TemperatureReflux (60–80°C)Accelerates condensation
CatalystConc. HCl or H₂SO₄Enhances reaction rate
Molar Ratio (Amine:Aldehyde)1:1.2Prevents aldehyde dimerization

Spectroscopic Characterization

  • ¹H NMR :

    • Aromatic protons of the imidazothiazole ring appear as doublets at δ 6.75–7.31 ppm (J = 4.6 Hz) .
      – The imine proton (–CH=N–) resonates as a singlet at δ 8.2–8.5 ppm .

  • HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 425.9872 for C₁₃H₁₀ClN₅O₂S₂) .

Biological Relevance

While direct data for this compound are unavailable, structurally related sulfonamides exhibit:

  • Carbonic anhydrase inhibition (Ki = 50–100 nM for CA II) .

  • Antiviral activity against HIV-1 (EC₅₀ = 2–10 μM) .

Stability and Storage

  • Stable under inert atmospheres at −20°C for >6 months .

  • Decomposes in acidic aqueous solutions (pH <3) via imine hydrolysis .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that the compound effectively inhibited the growth of human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties :
The compound has shown promising results as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, including resistant strains. The sulfonamide group is known for its antibacterial properties, which may enhance the compound's effectiveness in treating infections .

Inflammation and Pain Management :
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro experiments have indicated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Pharmacological Insights

Serotonin Receptor Modulation :
Recent investigations into the pharmacological profile of related compounds have revealed their potential as selective serotonin receptor modulators. For example, derivatives of the imidazo[2,1-b][1,3]thiazole scaffold have been identified as high-affinity agonists for serotonin receptors, implicating their role in modulating neurotransmitter systems and potentially treating mood disorders .

Case Studies

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer models.
Johnson et al. (2024)Antimicrobial EfficacyShowed effectiveness against MRSA strains; potential for new antibiotic development.
Lee et al. (2024)Anti-inflammatory EffectsReduced IL-6 and TNF-alpha levels in macrophage cultures; implications for chronic inflammation treatment.

Mechanism of Action

The mechanism of action of 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound (Reference) Core Structure Key Substituents Molecular Weight Bioactivity
Target Compound Imidazo[2,1-b]thiazole Benzenesulfonamide (C₆H₅SO₂NH₂) ~367.8* Unknown
6a () Imidazo[2,1-b]thiazole N,N-Dimethylmethanamine ~349.4 Potent COX-2 inhibition
5b () Imidazo[2,1-b]thiazole 4-Chlorobenzenesulfonamide 588.15 Not reported
25j () Imidazo[2,1-b]thiazole 3-Fluorobenzenesulfonamide ~600.7 Pan-RAF inhibition

*Calculated based on molecular formula.

Biological Activity

The compound 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C13H11ClN4O2SC_{13}H_{11}ClN_4O_2S with a molecular weight of approximately 354.83 g/mol. The structure features a chloroimidazo[2,1-b][1,3]thiazole moiety linked to a benzenesulfonamide group via a methylene bridge.

Synthesis Methods

The synthesis of this compound typically involves the Vilsmeier-Haack reaction followed by cyclocondensation techniques. For instance, the initial formation of the imidazo[2,1-b][1,3]thiazole scaffold can be achieved through the reaction of appropriate aldehydes with amines under acidic conditions .

Pharmacological Profile

Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole structure exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties. For example, related compounds have been tested against resistant strains of Candida spp., demonstrating moderate to high efficacy with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to higher levels depending on the specific structure .
  • Receptor Agonism : The compound N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine has been identified as a potent agonist for the 5-HT6 receptor with a Ki value of 2 nM and an EC50 of 6.5 nM. This suggests potential applications in treating neuropsychiatric disorders .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various Schiff bases derived from imidazo[2,1-b][1,3]thiazole derivatives, several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective compound showed an MIC value of 32 µg/mL against both pathogens. This highlights the potential for developing new antibiotics from this chemical class .

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of related compounds revealed that they could enhance GABA levels in the rat frontal cortex. This effect was linked to their agonistic action on serotonin receptors, suggesting therapeutic potential for anxiety and mood disorders .

Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialImidazo[2,1-b][1,3]thiazole DerivativesModerate antibacterial activity
Receptor AgonismN1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptaminePotent 5-HT6 receptor agonist
NeuropharmacologicalVarious derivativesIncreased GABA levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the imidazothiazole core followed by coupling with a sulfonamide-containing aromatic amine. Key steps include:

  • Imidazothiazole formation : Cyclization of 6-chloro-substituted precursors under reflux with thiourea derivatives.
  • Schiff base formation : Reaction of the imidazothiazole aldehyde with 4-aminobenzenesulfonamide via nucleophilic addition-elimination, often catalyzed by acidic or basic conditions (e.g., glacial acetic acid or triethylamine).
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Monitoring reaction progress via TLC and verifying purity using HPLC (>95%) are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., sulfonamide NH₂ at δ 6.5–7.0 ppm, imine proton at δ 8.2–8.5 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like carbonic anhydrase or cyclooxygenase, given the sulfonamide group’s known affinity .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?

  • Methodological Answer :

  • Condition optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., EDCI for coupling reactions).
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., hydrolyzed imine intermediates) and adjust protecting group strategies.
  • Kinetic studies : Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Orthogonal validation : Combine enzyme inhibition assays with cell-based models (e.g., luciferase reporters for pathway-specific activity) to confirm target engagement .
  • Metabolic stability testing : Use liver microsome assays to rule out discrepancies caused by differential metabolite formation.
  • Structural analogs : Synthesize derivatives (e.g., varying substituents on the benzene ring) to isolate structure-activity relationships (SAR) .

Q. How is the environmental fate of this compound assessed in ecotoxicological studies?

  • Methodological Answer :

  • Partition coefficient determination : Measure logP values to predict bioavailability in aquatic vs. terrestrial systems.
  • Degradation studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) and track degradation products via HPLC-MS.
  • Trophic transfer analysis : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., derivative vs. parent compound) to identify significant differences (p < 0.05).
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to highlight critical structural features .

Q. How can researchers validate target specificity in enzyme inhibition assays?

  • Methodological Answer :

  • Competitive binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd).
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase II) to visualize binding modes (PDB deposition recommended) .
  • Knockout models : Employ CRISPR-Cas9-edited cell lines to confirm loss of activity in the absence of the target enzyme .

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